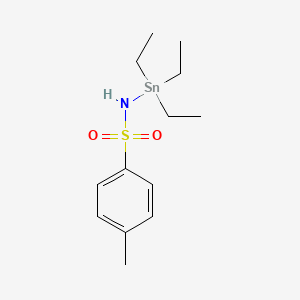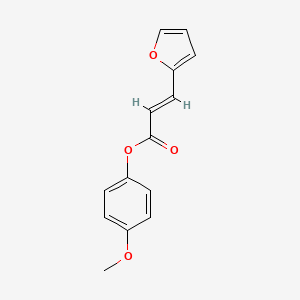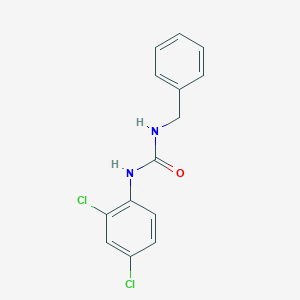![molecular formula C22H23N3O3 B11961557 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11961557.png)
N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-(BENZYLOXY)-3-METHOXYBENZYLIDENE)-2-(1-ME-1H-PYRROL-2-YL)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(BENZYLOXY)-3-METHOXYBENZYLIDENE)-2-(1-ME-1H-PYRROL-2-YL)ACETOHYDRAZIDE typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-(1-methyl-1H-pyrrol-2-yl)acetic acid hydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-(4-(BENZYLOXY)-3-METHOXYBENZYLIDENE)-2-(1-ME-1H-PYRROL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce hydrazines or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and drug development.
Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.
作用機序
The mechanism of action of N’-(4-(BENZYLOXY)-3-METHOXYBENZYLIDENE)-2-(1-ME-1H-PYRROL-2-YL)ACETOHYDRAZIDE would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways and physiological effects.
類似化合物との比較
Similar Compounds
- N’-(4-Methoxybenzylidene)-2-(1H-pyrrol-2-yl)acetohydrazide
- N’-(4-Benzyloxybenzylidene)-2-(1H-pyrrol-2-yl)acetohydrazide
- N’-(4-Hydroxybenzylidene)-2-(1H-pyrrol-2-yl)acetohydrazide
Uniqueness
N’-(4-(BENZYLOXY)-3-METHOXYBENZYLIDENE)-2-(1-ME-1H-PYRROL-2-YL)ACETOHYDRAZIDE is unique due to the presence of both benzyloxy and methoxy substituents on the benzylidene moiety, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C22H23N3O3 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C22H23N3O3/c1-25-12-6-9-19(25)14-22(26)24-23-15-18-10-11-20(21(13-18)27-2)28-16-17-7-4-3-5-8-17/h3-13,15H,14,16H2,1-2H3,(H,24,26)/b23-15+ |
InChIキー |
CGZCAOAJKDSMSF-HZHRSRAPSA-N |
異性体SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
正規SMILES |
CN1C=CC=C1CC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl n-[(benzyloxy)carbonyl]alanylalaninate](/img/structure/B11961476.png)


![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961492.png)

![2-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11961515.png)
![(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol](/img/structure/B11961521.png)

![4-chloro-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11961536.png)


![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11961556.png)

